3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane
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Overview
Description
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane is an organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spirocyclic framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 2,2-dimethyl-1,4-dioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products like azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products like hydroxylated or carbonylated spiro compounds.
Reduction: The corresponding methyl derivative.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with cellular targets through its spirocyclic structure, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane
- 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane
- 2,2-Dimethyl-1,4-dioxaspiro[4.4]nonane
Uniqueness
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and unsubstituted analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts .
Properties
CAS No. |
79033-18-4 |
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Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-(bromomethyl)-3,3-dimethyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H17BrO2/c1-9(2)8(7-11)12-10(13-9)5-3-4-6-10/h8H,3-7H2,1-2H3 |
InChI Key |
DPIKDYOZYJROPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC2(O1)CCCC2)CBr)C |
Origin of Product |
United States |
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